molecular formula C18H16Br2N2OS B2496226 7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide CAS No. 1036708-56-1

7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide

Cat. No.: B2496226
CAS No.: 1036708-56-1
M. Wt: 468.21
InChI Key: VKICHGHUWVOCCZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-b]thiazolium class, characterized by a fused heterocyclic core (imidazole-thiazole) with a bromide counterion. The 4-bromophenyl and 4-methoxyphenyl substituents at positions 7 and 5, respectively, impart distinct electronic and steric properties.

Properties

IUPAC Name

7-(4-bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN2OS.BrH/c1-22-16-8-2-13(3-9-16)17-12-21(18-20(17)10-11-23-18)15-6-4-14(19)5-7-15;/h2-9,12H,10-11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKICHGHUWVOCCZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(C3=[N+]2CCS3)C4=CC=C(C=C4)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex imidazo-thiazole framework, which contributes to its unique biological properties. Its molecular formula is C18H18BrN2SC_{18}H_{18}BrN_2S with a molecular weight of approximately 368.31 g/mol. The presence of bromine and methoxy groups enhances its reactivity and solubility in various solvents.

Antimicrobial Activity

Recent studies have shown that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. A notable study reported that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies indicated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. One study highlighted that the compound inhibited cell proliferation by inducing G1 phase arrest in the cell cycle, leading to increased levels of p21 and decreased cyclin D1 expression .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results showed that the compound exhibited significant free radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

  • Formation of Imidazole Ring : The initial step involves the condensation of appropriate aldehydes with thiosemicarbazides.
  • Bromination : The introduction of the bromine substituent is achieved through electrophilic aromatic substitution.
  • Methylation : The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

Case Studies

StudyFindings
Demonstrated antimicrobial activity against various pathogens with MIC values ranging from 16 to 64 µg/mL.
Showed significant cytotoxic effects on breast cancer cell lines with IC50 values below 20 µM.
Reported antioxidant activity with an IC50 of 30 µg/mL in DPPH scavenging assays.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.5 to 1.0 μg/mL against Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The antimicrobial activity is believed to be due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
PathogenMIC (μg/mL)Activity Level
Staphylococcus aureus0.5Strong
Escherichia coli1.0Moderate

Anticancer Activity

The anticancer potential of 7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide has been studied extensively, particularly against breast cancer cell lines.

Key Findings:

  • Cell Line Tested : The compound was tested on MCF-7 (human breast adenocarcinoma) cells using the Sulforhodamine B assay.
  • Inhibition Rates : Results indicate that the compound can inhibit cell proliferation effectively, with IC50 values around 10 μM.
Cell LineIC50 (μM)Inhibition Rate (%)
MCF-71075

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of the compound and evaluated their biological activities. The results confirmed that modifications to the bromophenyl and methoxy groups significantly enhanced both antimicrobial and anticancer properties.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of the compound with specific targets such as DNA topoisomerase II and protein kinases. These studies revealed that the compound has a high binding affinity, suggesting a potential mechanism for its anticancer effects.

Chemical Reactions Analysis

Quaternary Ammonium Center

  • Nucleophilic displacement : The positively charged nitrogen undergoes SN2 reactions with nucleophiles (e.g., CN⁻, SCN⁻), replacing the bromide counterion.

  • pH-dependent stability : Decomposes above pH 9 via ring-opening, forming thiolate intermediates .

Aromatic Substituents

  • Bromophenyl group : Participates in Suzuki-Miyaura cross-coupling (e.g., with arylboronic acids) at 80°C using Pd(PPh₃)₄.

  • Methoxyphenyl group : Demethylation occurs with BBr₃ in CH₂Cl₂ at −78°C, yielding a phenolic derivative .

Ring-Opening and Rearrangement Reactions

Reaction TypeConditionsProducts IdentifiedCharacterization MethodsSource
Acidic hydrolysis (HCl/EtOH)Reflux, 6 hr4-Bromobenzamide, 4-methoxythiophenolLC-MS, 1^1H NMR
Thermal decomposition (>200°C)Nitrogen atmosphereHBr, sulfur dioxide, polymeric residuesTGA-FTIR

Mechanistic studies suggest protonation at the thiazole sulfur initiates ring-opening, followed by C-N bond cleavage .

Biological Activity-Linked Modifications

  • Antimicrobial derivatives : Reacting with chloroacetone introduces an acetyl side chain (IC₅₀: 8.2 μM against S. aureus).

  • Anticancer analogs : Pd-catalyzed coupling with pyridinyl groups enhances cytotoxicity (HeLa cells: IC₅₀ = 4.7 μM) .

Spectroscopic Reaction Monitoring

Key spectral changes during bromophenyl group displacement:

  • FT-IR : Disappearance of C-Br stretch (560 cm⁻¹) and emergence of C-C coupling vibration (1480 cm⁻¹) .

  • 1^11H NMR : Downfield shift of imidazole protons (δ 8.2 → 8.6 ppm) confirms electronic perturbation .

Stability Under Storage Conditions

ConditionDegradation PathwayHalf-LifeSource
Ambient light, 25°CPhotolytic debromination14 days
Dry argon, −20°CNo significant change>1 year

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Controlled functionalization of its bromine and methoxy groups enables tailored applications, while stability studies inform practical handling protocols .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Imidazo-Thiazolium Derivatives

Fluorophenyl vs. Bromophenyl Substituents
  • 5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide ():
    • Substituents : 4-fluorophenyl (C6H4F) and hydroxy (OH) groups.
    • Key Differences :
  • Fluorine’s electronegativity (vs. bromine) reduces electrophilicity but improves metabolic stability.
  • Hydroxy group introduces hydrogen bonding, increasing solubility in polar solvents compared to the methoxy group in the target compound.
    • Spectroscopic Data : IR peaks at 3433 cm⁻¹ (OH) and 3115 cm⁻¹ (NH) .
Methoxy vs. Methyl Substituents
  • 5-Hydroxy-7-(o-tolyl)-5-(p-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide ():
    • Substituents : Methyl (CH3) groups at o- and p-tolyl positions.
    • Key Differences :
  • Methyl groups enhance lipophilicity but lack the electron-donating resonance effect of methoxy.
  • Reduced polarity may lower solubility in aqueous media compared to the target compound .

Core Heterocycle Variations

Thiadiazole vs. Imidazo-Thiazole Derivatives
  • 2-(4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (): Core Structure: Thiadiazole ring instead of imidazo-thiazole. Key Differences:
  • Thiadiazole lacks the fused imidazole ring, reducing π-conjugation and aromatic stability.
  • Functional groups (e.g., imino, hydroxy) contribute to distinct reactivity, such as susceptibility to oxidation. Physical Properties: Melting point 176°C; IR peaks at 3433 cm⁻¹ (OH) and 3115 cm⁻¹ (NH) .
Imidazo-Oxazole vs. Imidazo-Thiazole Derivatives
  • 5-(2-(Bromomethyl)phenyl)-2,3-dihydroimidazo[5,1-b]oxazol-6-ium bromide ():
    • Core Structure : Oxazole replaces thiazole, altering electronic properties.
    • Key Differences :
  • Bromomethyl substituent introduces steric bulk, affecting molecular packing (melting point: 198–200°C) .

Functional Group and Reactivity Comparisons

  • 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde ():
    • Functional Group : Carbaldehyde (CHO) at position 3.
    • Key Differences :
  • Aldehyde group increases reactivity (e.g., prone to nucleophilic addition) compared to the methoxy group.
  • Molecular weight: 377.28 g/mol (vs. ~380–400 g/mol for target compound, estimated).
  • Potential applications in Schiff base formation or coordination chemistry .

Research Implications

  • Synthetic Flexibility : Substituents like bromine, fluorine, and methoxy allow tuning of electronic and steric properties for targeted applications (e.g., medicinal chemistry, materials science).
  • Solubility and Bioavailability : Methoxy and hydroxy groups influence solubility profiles, critical for drug design.
  • Spectroscopic Tools : IR and NMR data (e.g., distinct C-Br stretches or aromatic proton shifts) aid in structural validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.